

Application Notes and Protocols for the Dissolution of AM-92016 Hydrochloride

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Compound of Interest

Compound Name: AM-92016 hydrochloride

Cat. No.: B560212

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Audience: Researchers, scientists, and drug development professionals.

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Introduction

AM-92016 hydrochloride is a specific blocker of the delayed rectifier potassium current (IK).[1][2][3] By inhibiting this potassium channel, AM-92016 prolongs the repolarization phase of the action potential, thereby restricting the duration of the nerve impulse.[1][2][3] This mechanism of action makes it a subject of interest in cardiovascular research, particularly in studies related to cardiac arrhythmias.[4] Chemically, it is identified as 1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride with a molecular weight of 483.84 g/mol.[5] Proper dissolution is a critical first step for ensuring accurate and reproducible results in both in vitro and in vivo experiments. These notes provide detailed protocols for the solubilization of **AM-92016 hydrochloride** for experimental use.

Physicochemical Properties and Solubility

A summary of the key physicochemical properties is essential for understanding the handling and dissolution characteristics of **AM-92016 hydrochloride**.

Property	Value	Source
Chemical Name	1-(4-Methanesulfonamidophenoxy)-3-(N-methyl-3,4-dichlorophenylethylamino)-2-propanol hydrochloride	Tocris Bioscience
CAS Number	133229-11-5	[5][6]
Molecular Formula	C19H24Cl2N2O4S·HCl	
Molecular Weight	483.84 g/mol	[5]
Purity	≥98% (HPLC)	[5]
Appearance	Powder	[7]
Storage (Solid)	-20°C for 3 years	[1]
Storage (In Solvent)	-80°C for up to 1 year	[1]

Solubility Data

AM-92016 hydrochloride exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and can be prepared in aqueous-based solutions for in vivo administration.

Solvent/Vehicle	Solubility	Recommendations & Notes
DMSO	150 mg/mL (310.02 mM)	Sonication is recommended to aid dissolution. ^[1] This is suitable for preparing high-concentration stock solutions.
In Vivo Formulation	4 mg/mL (8.27 mM)	A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. ^[1] Sonication is recommended. ^[1] The final DMSO concentration should be kept low (<10% for normal mice, <2% for sensitive models) to avoid toxicity. ^[1]

Experimental Protocols

4.1. Preparation of a 10 mM DMSO Stock Solution (In Vitro Use)

This protocol describes the preparation of a concentrated stock solution in DMSO, which can be further diluted in a culture medium for cell-based assays.

Materials:

- **AM-92016 hydrochloride** powder
- Dimethyl Sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer
- Sonicator (water bath)
- Calibrated pipette

Protocol:

- **Calculate Required Mass:** To prepare a 10 mM stock solution, use the following formula:
$$\text{Mass (mg)} = \text{Desired Volume (mL)} \times 10 \text{ mM} \times \text{Molecular Weight (483.84 g/mol)} / 1000$$

Example for 1 mL: $1 \text{ mL} \times 10 \text{ mM} \times 483.84 / 1000 = 4.8384 \text{ mg}$
- **Weigh Compound:** Carefully weigh out the calculated mass of **AM-92016 hydrochloride** and place it into a sterile vial.
- **Add Solvent:** Add the calculated volume of DMSO to the vial.
- **Dissolve:** Vortex the solution vigorously. To ensure complete dissolution, sonicate the vial in a water bath for 10-15 minutes.^{[1][5]} Visually inspect the solution to ensure no solid particles remain.
- **Storage:** Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term stability (up to 1 year).^[1]

Important Note for Cell Experiments: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity. A negative control group with the solvent alone should always be included.^[1]

4.2. Preparation of a 4 mg/mL Formulation (In Vivo Use)

This protocol outlines the preparation of a vehicle-based solution suitable for administration in animal models.

Materials:

- **AM-92016 hydrochloride** powder
- DMSO
- PEG300
- Tween-80
- Sterile Saline or PBS

- Sterile conical tube
- Vortex mixer
- Sonicator (water bath)

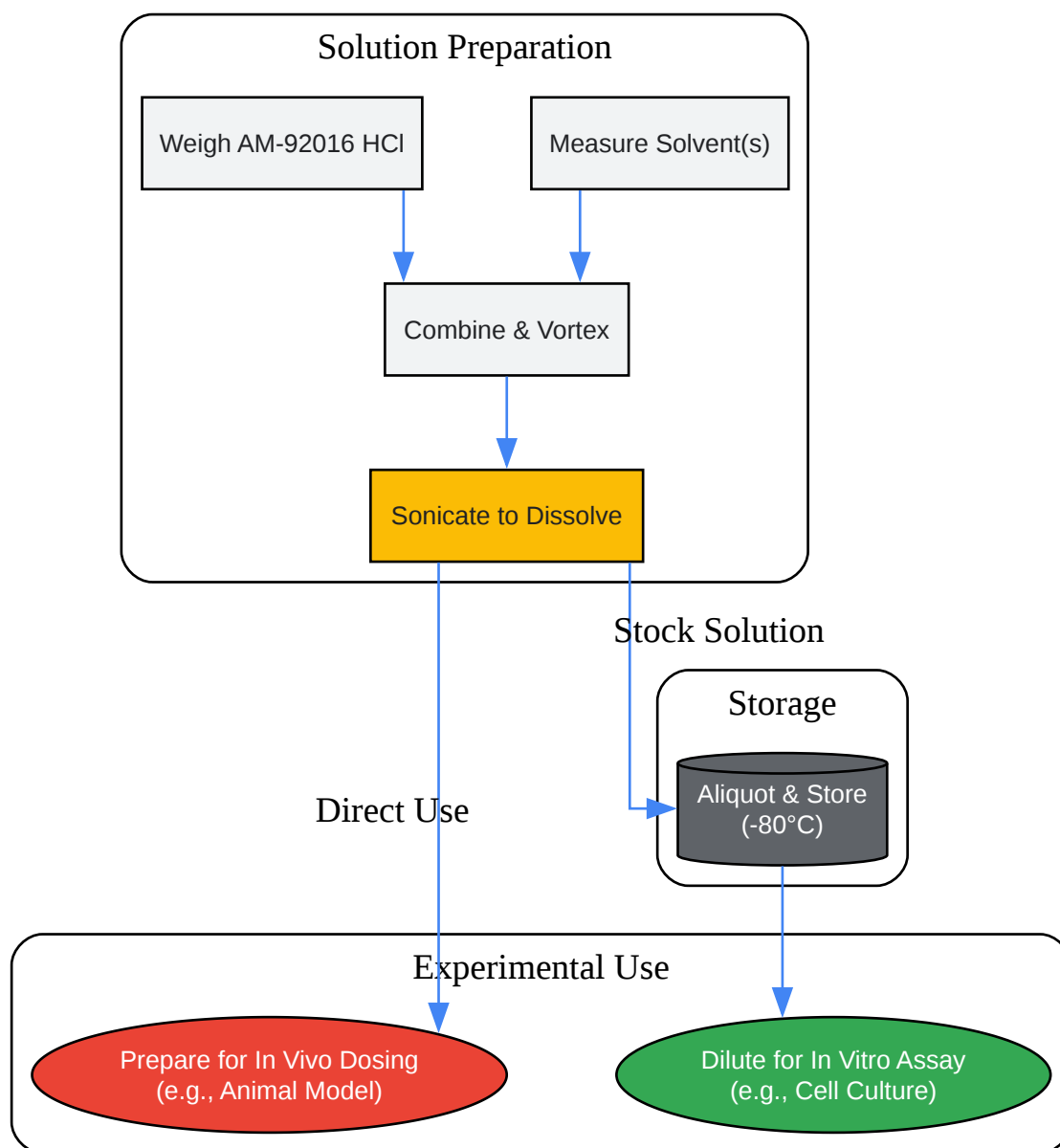
Protocol:

- **Weigh Compound:** Weigh the required amount of **AM-92016 hydrochloride** for your experiment (e.g., 20 mg for a 5 mL final volume).
- **Prepare Vehicle:** In a sterile conical tube, prepare the vehicle by adding the solvents sequentially. For a 5 mL final volume of the recommended formulation (10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline):
 - Add 0.5 mL of DMSO.
 - Add 2.0 mL of PEG300.
 - Add 0.25 mL of Tween-80.
 - Add 2.25 mL of Saline.
- **Dissolve Compound:** Add the pre-weighed **AM-92016 hydrochloride** to the tube containing the full vehicle.
- **Mix Thoroughly:** Vortex the solution vigorously.
- **Aid Dissolution:** Use a sonicator bath to facilitate complete dissolution.^[1] The solution should be clear. If not, gentle warming (to 37°C) can be attempted.^[5]
- **Final Preparation:** Once fully dissolved, the solution is ready for administration. This formulation is a reference, and adjustments may be necessary based on the specific experimental requirements and administration route (e.g., intraperitoneal injection, oral gavage).^[1]

Visualizations

5.1. Experimental Workflow

The following diagram illustrates the general workflow for preparing **AM-92016 hydrochloride** solutions for experimental use.

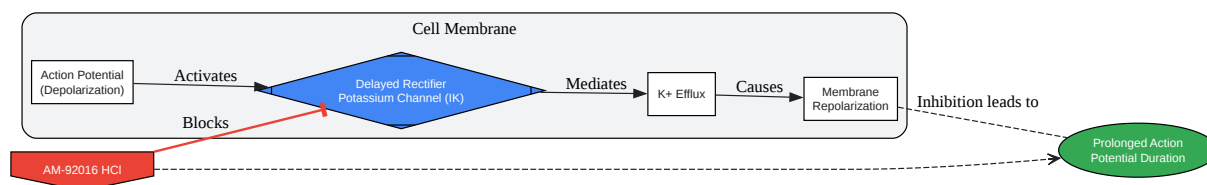


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Workflow for **AM-92016 hydrochloride** solution preparation.

5.2. Signaling Pathway

AM-92016 acts by blocking the delayed rectifier potassium channel (IK), which is crucial for membrane repolarization. This action prolongs the action potential duration.



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Mechanism of action of **AM-92016 hydrochloride**.

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